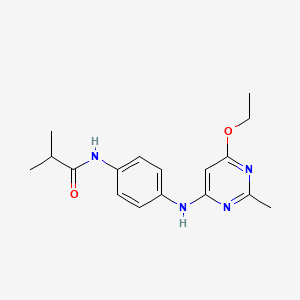

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include the reactants, products, and the conditions under which the reaction occurs .Aplicaciones Científicas De Investigación

Antiviral Activity of Pyrimidine Derivatives

Research on pyrimidine derivatives has highlighted their significant antiviral activities. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position showed marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapy. These compounds exhibited poor activity against DNA viruses but were notably effective against retroviruses, such as human immunodeficiency virus (HIV), suggesting their utility in developing antiretroviral drugs (Hocková et al., 2003).

Synthesis of Analgesic and Anti-inflammatory Agents

The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines has been explored for their potential as analgesic and anti-inflammatory agents. These compounds were synthesized and evaluated, demonstrating more potency than standard drugs in experimental models, indicating their promise in pain management and inflammation control (Chhabria et al., 2007).

Exploration of Antiviral Mechanisms

Further studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have elucidated their mechanism of action, revealing their inhibitory effect on the replication of herpes viruses and retroviruses. This research provides insights into the structural requirements for antiviral efficacy and the potential for developing targeted therapies against specific viral infections (Holý et al., 2002).

Anticancer Potential

Investigations into the antiproliferative effects of N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives on tumor cell lines have revealed their potential in cancer therapy. Specific compounds exhibited significant growth inhibitory effects at micromolar concentrations, underscoring the relevance of pyrimidine derivatives in developing novel anticancer agents (Gazivoda Kraljević et al., 2014).

Inhibition of 5-Lipoxygenase

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their activity as anti-5-lipoxygenase agents, indicating their potential use in treating conditions associated with 5-lipoxygenase-mediated pathways, such as asthma and inflammation (Rahmouni et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-23-16-10-15(18-12(4)19-16)20-13-6-8-14(9-7-13)21-17(22)11(2)3/h6-11H,5H2,1-4H3,(H,21,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNNVXHQDLBQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)

![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)

![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)

![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)